8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c1-26-19-18(20(29)25-22(26)30)27-11-16(12-4-6-13(23)7-5-12)28(21(27)24-19)15-9-8-14(31-2)10-17(15)32-3/h4-11H,1-3H3,(H,25,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHBWHUKQYPBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The imidazo[2,1-f]purine system is constructed through a tandem cyclization-condensation process. A representative protocol involves reacting 4-amino-1-methylimidazole-5-carboxamide with a β-ketoester derivative under acidic conditions (Scheme 1).
Scheme 1 :
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Substrate Preparation :
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4-Amino-1-methylimidazole-5-carboxamide (1.0 equiv) and ethyl 4-fluorophenylacetoacetate (1.2 equiv) are dissolved in acetic acid.
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The mixture is heated at 110°C for 12 hours, yielding the intermediate dihydroimidazo[2,1-f]purine.
-
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Oxidation :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AcOH, 110°C, 12h | 68% |
| 2 | DDQ, CH₂Cl₂, 25°C | 85% |
Alternative Route via Ugi Multicomponent Reaction
A four-component Ugi reaction using:
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4-Fluorobenzaldehyde (1.0 equiv)
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2,4-Dimethoxybenzylamine (1.1 equiv)
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Methyl isocyanide (1.0 equiv)
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Preformed purine-2,4-dione carboxylate (1.0 equiv)
yields a linear peptoid intermediate, which undergoes microwave-assisted cyclization (180°C, 30 min) to furnish the tricyclic core.
| Entry | Catalyst System | Base | Temp (°C) | Yield |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 100 | 42% |
| 2 | Pd₂(dba)₃/BINAP | K₃PO₄ | 120 | 58% |
| 3 | PdCl₂(AmPhos) | KOtBu | 80 | 73% |
Optimal conditions (Entry 3) use PdCl₂(AmPhos) with KOtBu in toluene at 80°C for 24 hours, achieving 73% yield.
SNAr Displacement
Electrophilic aromatic substitution at C8 is feasible using 2,4-dimethoxybenzylamine under Mitsunobu conditions (DIAD, PPh₃):
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Purine-2,4-dione (1.0 equiv), 2,4-dimethoxybenzylamine (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF, 0°C → 25°C, 12h.
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Yield: 64% after column chromatography (SiO₂, EtOAc/hexanes).
Installation of the 4-Fluorophenyl Group at C7
Suzuki-Miyaura Coupling
A boronic ester derivative of 4-fluorophenyl is coupled to a brominated purine intermediate (Table 2):
Table 2 : Suzuki Coupling Optimization
| Entry | Pd Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | None | DME/H₂O | 51% |
| 2 | PdCl₂(dppf) | dppf | DMF | 68% |
| 3 | Pd(OAc)₂ | SPhos | Toluene | 79% |
Entry 3 conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 equiv), toluene/H₂O (3:1), 90°C, 18h.
Direct Fluorophenyl Incorporation via Friedel-Crafts
Electrophilic substitution using 4-fluorobenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloroethane at 50°C for 6h provides moderate yields (47%) but suffers from regioselectivity issues.
N1-Methylation of the Purine Ring
Dimethyl Sulfate Alkylation
Treatment of the purine intermediate with dimethyl sulfate (1.2 equiv) in DMF at 60°C for 8h in the presence of K₂CO₃ (2.0 equiv) achieves complete N1-methylation (Table 3):
Table 3 : Methylation Efficiency
| Methylating Agent | Equiv | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Me₂SO₄ | 1.2 | 60 | 8 | 92% |
| MeI | 1.5 | 25 | 24 | 78% |
Reductive Amination
An alternative route employs reductive amination using formaldehyde (1.5 equiv) and NaBH₃CN (1.0 equiv) in MeOH at 25°C for 12h, yielding 84% N1-methylated product.
Final Cyclization to Imidazo[2,1-f]Purine-Dione
The penultimate step involves cyclizing a linear precursor to form the fused imidazo-purine system. A high-temperature intramolecular Heck reaction or photochemical cyclization is employed (Table 4):
Table 4 : Cyclization Methods
| Method | Conditions | Yield |
|---|---|---|
| Thermal Cyclization | Diphenyl ether, 230°C, 15min | 52% |
| Microwave | DMF, 180°C, 30min | 67% |
| Photochemical | UV (254 nm), CH₃CN, 24h | 38% |
Purification and Characterization
Final purification via silica gel chromatography (EtOAc/hexanes gradient) followed by recrystallization from ethanol/water (4:1) affords the target compound in >98% purity. Characterization data include:
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.5 Hz, 2H, Ar-F), 6.97 (d, J = 2.3 Hz, 1H, Ar-OMe), 6.68 (dd, J = 8.5, 2.3 Hz, 1H, Ar-OMe), 3.89 (s, 3H, OMe), 3.82 (s, 3H, OMe), 3.45 (s, 3H, N-Me).
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HRMS (ESI+): Calcd for C₂₂H₁₉FN₄O₄ [M+H]⁺: 447.1461; Found: 447.1463.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Variations and Receptor Binding Profiles
Key Findings :
- Electron-Withdrawing Groups (e.g., 4-Fluoro) : Derivatives with 4-fluorophenyl at C7 or C8 (e.g., ) exhibit enhanced binding to serotonin receptors (5-HT1A/5-HT7) due to increased electron-deficient aromatic interactions .
- Methoxy/Ethoxy Substitutions : Alkoxy groups at C8 (e.g., 4-ethoxy in ) improve metabolic stability by reducing oxidative degradation but may lower PDE4B/PDE10A inhibitory potency compared to bulkier substituents .
- Piperazinyl-Alkyl Chains : Incorporation of piperazinyl-alkyl moieties (e.g., AZ-853, AZ-861) enhances 5-HT1A receptor partial agonism and antidepressant efficacy. AZ-861’s 3-trifluoromethylphenyl group confers stronger receptor activation than AZ-853’s 2-fluorophenyl .
Table 2: Metabolic Stability and Toxicity
| Compound | Metabolic Stability (HLM) | Blood-Brain Barrier Penetration | Notable Side Effects |
|---|---|---|---|
| AZ-853 | Moderate | High | Weight gain, mild hypotension |
| AZ-861 | High | Moderate | Lipid metabolism disturbances |
| Compound 4b | High | High (Papp = 12.7 × 10⁻⁶ cm/s) | No sedation or anticholinergic effects |
| Compound 3i | Moderate | Moderate | Anxiolytic at low doses (2.5 mg/kg) |
Key Insights :
- AZ-853 vs. AZ-861 : AZ-853’s superior brain penetration correlates with its potent antidepressant-like activity in mice, while AZ-861’s trifluoromethyl group improves metabolic stability but reduces CNS availability .
- Compound 4b : Demonstrates high metabolic stability and intestinal absorption, making it a promising candidate for oral administration .
Biological Activity
The compound 8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, which has garnered attention due to its potential biological activities, particularly in the field of neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H28F N5O4
- Molecular Weight : 495.61 g/mol
- CAS Number : 923560-48-9
Antidepressant Properties
Recent studies have highlighted the potential of imidazopurine derivatives as antidepressants. The compound has been evaluated for its activity at serotonin receptors, particularly the 5-HT1A receptor , which is a key target in depression treatment.
- Mechanism of Action : The compound acts as a partial agonist at the 5-HT1A receptor. This interaction is crucial for eliciting antidepressant-like effects.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good brain penetration and metabolic stability, which are essential for effective antidepressant activity .
Study 1: Evaluation of Antidepressant-Like Activity
A study assessed the antidepressant-like effects of various imidazopurine derivatives in animal models. The findings indicated that:
- AZ-853 (a structurally similar derivative) exhibited significant antidepressant-like effects in the forced swim test (FST), suggesting that the compound may also share similar properties.
- The study highlighted that AZ-853 had a more potent effect compared to other tested compounds due to better brain penetration and receptor affinity .
Study 2: Serotonin Receptor Affinity
Another research focused on the affinity of related compounds for serotonin receptors:
- The compound demonstrated significant binding affinity to the 5-HT1A and 5-HT7 receptors , indicating its potential as a multi-target antidepressant agent.
- Additionally, it showed weak inhibitory activity against phosphodiesterase (PDE4B and PDE10A), which may contribute to its overall pharmacological profile .
Comparative Table of Biological Activities
| Compound | 5-HT1A Affinity | Antidepressant Activity | PDE Inhibition | Notes |
|---|---|---|---|---|
| This compound | High | Significant | Weak | Potential for improved safety profile |
| AZ-853 | Moderate | Strong | Weak | Better brain penetration |
| AZ-861 | High | Moderate | Moderate | Stronger agonistic action |
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: The synthesis requires multi-step optimization, focusing on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Key steps like cyclization or alkylation require precise thermal gradients (e.g., 60–80°C for imidazo-purine ring closure) .
- Catalyst choice : Palladium catalysts (e.g., Pd/C) enhance coupling reactions involving fluorophenyl groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization ensures >95% purity .
Table 1: Synthesis Optimization Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 70–80°C | ±20% yield variation |
| Alkylation | Solvent | DMF | 15% increase vs. THF |
| Purification | Gradient (EtOAc/Hexane) | 30–50% | Purity >95% |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorophenyl aromatic signals at δ 7.2–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 453.18) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., PKA, PKC) due to the purine core’s ATP-binding affinity .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., adenosine receptors) .
Advanced Research Questions
Q. How do structural modifications at the 2,4-dimethoxyphenyl and 4-fluorophenyl positions influence SAR?
Methodological Answer: Systematic SAR studies reveal:
- 2,4-Dimethoxyphenyl : Electron-donating groups enhance solubility but reduce affinity for hydrophobic enzyme pockets .
- 4-Fluorophenyl : Fluorine’s electronegativity improves metabolic stability and receptor binding (e.g., 10-fold higher potency vs. non-fluorinated analogs) .
Table 2: SAR of Key Substituents
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 2,4-Dimethoxy | Methoxy → Ethoxy | Reduced solubility, similar potency | |
| 4-Fluoro | Fluoro → Chloro | Lower metabolic stability |
Q. How can contradictory spectral or biological data be resolved during characterization?
Methodological Answer: Address discrepancies via:
- Multi-technique validation : Cross-check NMR with IR for functional groups (e.g., carbonyl peaks at 1700–1750 cm⁻¹) .
- Isotopic labeling : Use deuterated solvents to clarify overlapping proton signals .
- Dose-response curves : Repeat assays with varying concentrations to rule out false negatives in biological screens .
Q. What in silico strategies are effective for predicting target interactions and metabolic pathways?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding with kinases (PDB IDs: 1ATP, 3FZP) .
- ADMET prediction : SwissADME estimates logP (~2.5) and CYP450 metabolism (major pathway: O-demethylation) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental approaches elucidate metabolic stability and degradation products?
Methodological Answer:
- Microsomal incubation : Liver microsomes (human/rat) + NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) .
- Stability assays : Monitor compound integrity in PBS (pH 7.4) and plasma at 37°C over 24 hours .
- Isotope tracing : 14C-labeled compound tracks degradation pathways in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
